molecular formula C8H12Cl2N4 B1414256 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 93113-10-1

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No. B1414256
CAS RN: 93113-10-1
M. Wt: 235.11 g/mol
InChI Key: OKIWZIRLJATVRH-UHFFFAOYSA-N
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Description

“2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride” is a chemical compound that belongs to the class of triazolo-pyridines . Triazolo-pyridines are significant heterocycles that exhibit broad biological activities . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of triazolo-pyridine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine was synthesized with different amines and triazole-2-thiol .

Scientific Research Applications

Heterocyclic Building Blocks

This compound serves as a versatile building block in heterocyclic chemistry. It can be used to synthesize various heterocyclic compounds due to its reactive triazolopyridine core, which is a crucial component in many pharmaceuticals and agrochemicals .

Kinase Inhibition

The triazolopyridine moiety is known for its kinase inhibitory activity. It has been utilized in the design and synthesis of novel compounds that act as dual c-Met/VEGFR-2 inhibitors, showing promise in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Antiproliferative Activities

Due to its ability to inhibit kinases, this compound exhibits significant antiproliferative activities against various cancer cell lines. It can serve as a lead compound for developing new anticancer drugs with lower toxicity and fewer side effects .

Molecular Docking and Dynamics

In computational chemistry, this compound’s structure is used in molecular docking and dynamics simulations to predict how it interacts with various biological targets, aiding in the rational design of drugs with improved efficacy .

Antiviral Research

The triazolopyridine derivatives have been tested for potential antiviral activity. They have shown efficacy against viruses like Herpes simplex, suggesting a role in developing new antiviral therapies .

Pharmacological Studies

This compound can be used in pharmacological studies to understand its interaction with biological systems, its metabolism, and its pharmacokinetics, which are essential for drug development .

Chemical Safety and Toxicology

It is also important in safety and toxicology studies to determine its hazard classifications, precautionary statements, and safe handling procedures, ensuring the safety of researchers and the environment .

Educational Research

Lastly, this compound is used in educational settings, teaching students about drug design, synthesis, and evaluation. It provides a practical example of how chemistry is applied in the pharmaceutical industry .

properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIWZIRLJATVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Reactant of Route 2
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Reactant of Route 3
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Reactant of Route 4
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Reactant of Route 5
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Reactant of Route 6
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

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